1,7-Dimethyluric Acid

説明

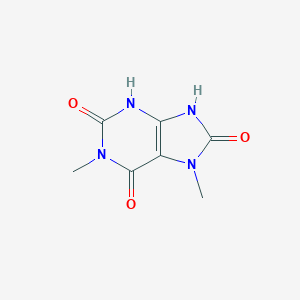

Structure

3D Structure

特性

IUPAC Name |

1,7-dimethyl-3,9-dihydropurine-2,6,8-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O3/c1-10-3-4(8-6(10)13)9-7(14)11(2)5(3)12/h1-2H3,(H,8,13)(H,9,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOFNCLGCUJJPKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(NC1=O)NC(=O)N(C2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30187499 | |

| Record name | 1,7-Dimethyluric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1,7-Dimethyluric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011103 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

33868-03-0 | |

| Record name | 1,7-Dimethyluric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33868-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,7-Dimethyluric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033868030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,7-Dimethyluric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,9-dihydro-1,7-dimethyl-1H-purine-2,6,8(3H)-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.991 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,7-DIMETHYLURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z633Z7KAJU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,7-Dimethyluric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011103 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Human Synthesis Pathway of 1,7-Dimethyluric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,7-Dimethyluric acid is a significant downstream metabolite of caffeine in humans. Its formation is a multi-step process primarily occurring in the liver, orchestrated by the cytochrome P450 (CYP) enzyme superfamily. This technical guide provides an in-depth exploration of the synthesis pathway of this compound, detailing the enzymatic reactions, key intermediates, and kinetic parameters. Furthermore, it presents comprehensive experimental protocols for the in vitro characterization of this pathway and the quantification of its metabolites, intended to support research and development in drug metabolism and pharmacokinetics.

Introduction

This compound, an oxopurine, is a product of xenobiotic metabolism, specifically from the breakdown of methylxanthines like caffeine.[1] Understanding the synthesis pathway of this metabolite is crucial for several areas of research, including drug-drug interaction studies, pharmacogenomics, and the assessment of hepatic metabolic function. The primary route of this compound formation involves the metabolism of caffeine to its major metabolite, paraxanthine (1,7-dimethylxanthine), which is subsequently oxidized.[2][3] This final oxidation step is the focal point of this guide.

The Synthesis Pathway of this compound

The synthesis of this compound in humans is intrinsically linked to caffeine metabolism. The pathway can be summarized in two principal steps:

-

Formation of Paraxanthine from Caffeine: Following ingestion, approximately 84% of caffeine is metabolized to paraxanthine through N3-demethylation.[2][4] This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP1A2 .[5][6]

-

Oxidation of Paraxanthine to this compound: Paraxanthine undergoes 8-hydroxylation to form this compound.[2][7] This reaction is catalyzed by two key enzymes: Cytochrome P450 1A2 (CYP1A2) and Cytochrome P450 2A6 (CYP2A6) .[8][9] While both enzymes contribute, studies suggest that CYP2A6 is a major contributor to this metabolic step.[8][9]

The overall pathway is depicted in the following diagram:

References

- 1. researchgate.net [researchgate.net]

- 2. Paraxanthine metabolism in humans: determination of metabolic partial clearances and effects of allopurinol and cimetidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Paraxanthine - Wikipedia [en.wikipedia.org]

- 4. The Synthesis and Hazards of 1,7-Dimethylxanthine_Chemicalbook [chemicalbook.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Biotransformation of caffeine by microsomes from human liver. Kinetics and inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cyp2a6 is a principal enzyme involved in hydroxylation of 1,7-dimethylxanthine, a main caffeine metabolite, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Role of 1,7-Dimethyluric Acid in Purine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,7-Dimethyluric acid (1,7-DMU), a downstream metabolite of caffeine, has traditionally been viewed as a simple waste product of xenobiotic metabolism. However, emerging research suggests a more complex biological role for this purine derivative, extending beyond its function as a biomarker for caffeine consumption. This technical guide provides an in-depth exploration of the current understanding of 1,7-DMU's position within purine metabolism, its enzymatic regulation, and its potential physiological and pathological significance, with a particular focus on its implications in neurodegenerative diseases. This document summarizes key quantitative data, details relevant experimental protocols, and presents visual representations of the associated metabolic and signaling pathways to facilitate further research and drug development efforts in this area.

Introduction

This compound is an oxopurine structurally characterized as a 7,9-dihydro-1H-purine-2,6,8(3H)-trione substituted with methyl groups at the N-1 and N-7 positions[1]. It is a recognized human and mouse xenobiotic metabolite primarily derived from the metabolism of caffeine[1]. While its presence in urine serves as a reliable biomarker for caffeine intake, recent metabolomic studies have revealed altered levels of 1,7-DMU in certain pathological conditions, notably Parkinson's disease, suggesting a potential role in disease pathophysiology. This guide aims to consolidate the existing knowledge on 1,7-DMU, providing a technical resource for researchers investigating its biological functions and therapeutic potential.

Biosynthesis and Degradation of this compound

The formation of 1,7-DMU is intricately linked to caffeine metabolism. Caffeine (1,3,7-trimethylxanthine) is primarily metabolized in the liver by the cytochrome P450 enzyme system, with CYP1A2 being the major enzyme responsible for its demethylation[2]. Approximately 84% of caffeine is converted to paraxanthine (1,7-dimethylxanthine)[3]. Paraxanthine then serves as the direct precursor to 1,7-DMU.

The conversion of paraxanthine to this compound is catalyzed by two key enzymes:

-

Cytochrome P450 1A2 (CYP1A2) and Cytochrome P450 2A6 (CYP2A6) : These enzymes, located primarily in the liver, are involved in the oxidation of paraxanthine[4].

-

Xanthine Oxidase (XO) : This enzyme further catalyzes the oxidation of paraxanthine to 1,7-DMU[5]. Xanthine oxidase is a key enzyme in the catabolism of purines, converting hypoxanthine to xanthine and then to uric acid[6].

The degradation of 1,7-DMU in humans is not well-documented, and it is generally considered an end-product of this specific metabolic branch, being subsequently excreted in the urine.

Signaling and Metabolic Pathway

The metabolic pathway leading to the formation of this compound is a branch of caffeine metabolism, which itself is integrated with purine metabolism through the involvement of xanthine oxidase.

Quantitative Data

Enzyme Kinetics

Precise kinetic parameters for the conversion of paraxanthine to this compound are not extensively reported in the literature. However, studies on xanthine oxidase with analogous substrates provide some insight. For instance, a study on the reaction of milk xanthine oxidase with 1,7-dimethylxanthine indicated reversible binding with a 1:1 stoichiometry[7]. The dissociation constant (K'D) for this interaction was determined to be 228 µM, with a rate constant (k'2) of 0.06 min⁻¹[7]. It is important to note that these values are from a non-human source and may not directly translate to human enzyme kinetics.

Further research is required to establish the Michaelis-Menten constants (Km and Vmax) for human CYP1A2, CYP2A6, and xanthine oxidase in the specific context of 1,7-DMU formation from paraxanthine.

Biological Concentrations

Levels of this compound can be quantified in various biological fluids, with urine being the most common matrix. A study on a US adult population reported a median urinary concentration of 24.40 μmol/L for 1,7-DMU[8].

Recent studies have highlighted significant differences in 1,7-DMU concentrations in the context of Parkinson's disease (PD). A targeted metabolomic analysis found significantly lower plasma levels of this compound in PD patients compared to healthy controls[9]. This finding was replicated in an independent validation cohort, suggesting a potential link between altered caffeine metabolism and PD pathophysiology[9].

| Analyte | Biological Matrix | Condition | Concentration | Reference |

| This compound | Urine | General Adult Population | Median: 24.40 μmol/L | [8] |

| This compound | Plasma | Parkinson's Disease Patients | Significantly lower than controls | [9] |

| This compound | Plasma | Healthy Controls | Significantly higher than PD patients | [9] |

Experimental Protocols

Quantification of this compound by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and specific quantification of 1,7-DMU in biological samples.

Objective: To determine the concentration of this compound in human plasma or urine.

Materials:

-

HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

C18 reversed-phase HPLC column.

-

This compound analytical standard.

-

Internal standard (e.g., isotopically labeled this compound).

-

Acetonitrile (ACN), methanol (MeOH), formic acid (FA), and ultrapure water.

-

Plasma or urine samples.

-

Protein precipitation solvent (e.g., ACN or MeOH with internal standard).

-

Centrifuge and appropriate tubes.

Procedure:

-

Sample Preparation (Plasma):

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 300 µL of cold protein precipitation solvent containing the internal standard.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

Sample Preparation (Urine):

-

Thaw urine samples and centrifuge to remove particulates.

-

Dilute the urine sample (e.g., 1:10) with ultrapure water containing the internal standard.

-

-

HPLC Conditions:

-

Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of B, increasing linearly to elute the analyte, followed by a wash and re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

Column Temperature: 40°C.

-

-

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 1,7-DMU and its internal standard. The exact m/z values will depend on the specific adducts formed.

-

Optimize cone voltage and collision energy for each transition to maximize signal intensity.

-

Data Analysis:

-

Construct a calibration curve using the analytical standards of known concentrations.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Determine the concentration of 1,7-DMU in the samples by interpolating from the calibration curve.

Neuronal Cell Viability Assay (MTT Assay)

Objective: To assess the potential cytotoxic or protective effects of this compound on neuronal cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase to form formazan, an insoluble purple product. The amount of formazan produced is proportional to the number of viable cells[9][10].

Materials:

-

Neuronal cell line (e.g., SH-SY5Y) or primary neurons.

-

96-well cell culture plates.

-

This compound stock solution.

-

Complete cell culture medium.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed neuronal cells in a 96-well plate at an appropriate density and allow them to adhere and grow for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (and appropriate vehicle controls) for the desired exposure time (e.g., 24, 48, or 72 hours). Include a positive control for cytotoxicity (e.g., a known neurotoxin).

-

MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate at 37°C for 2-4 hours, allowing the viable cells to metabolize the MTT.

-

Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Express the results as a percentage of the vehicle-treated control cells.

-

Generate dose-response curves to determine the IC50 (inhibitory concentration 50%) or EC50 (effective concentration 50%) of 1,7-DMU.

Microglia Activation Assay (Nitric Oxide Measurement)

Objective: To determine if this compound can modulate the inflammatory response of microglia.

Principle: Activated microglia produce nitric oxide (NO), a key inflammatory mediator. The Griess assay is a colorimetric method that measures the concentration of nitrite (a stable product of NO) in the cell culture supernatant[11][12].

Materials:

-

Microglial cell line (e.g., BV-2) or primary microglia.

-

24-well cell culture plates.

-

This compound stock solution.

-

Lipopolysaccharide (LPS) to induce microglial activation.

-

Griess reagent (contains sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Sodium nitrite standard solution.

-

Microplate reader.

Procedure:

-

Cell Seeding: Plate microglial cells in a 24-well plate and allow them to adhere.

-

Pre-treatment: Pre-treat the cells with different concentrations of 1,7-DMU for 1-2 hours.

-

Activation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours to induce an inflammatory response. Include untreated and LPS-only controls.

-

Supernatant Collection: After incubation, collect the cell culture supernatant.

-

Griess Assay:

-

In a 96-well plate, mix 50 µL of the supernatant with 50 µL of the Griess reagent.

-

Incubate at room temperature for 10-15 minutes.

-

Prepare a standard curve using known concentrations of sodium nitrite.

-

-

Measurement: Measure the absorbance at 540 nm.

Data Analysis:

-

Calculate the nitrite concentration in the samples using the standard curve.

-

Compare the nitrite levels in the 1,7-DMU-treated groups to the LPS-only control to assess the anti-inflammatory or pro-inflammatory effects of 1,7-DMU.

Biological Role and Future Directions

The primary established biological role of this compound is that of a metabolic byproduct of caffeine consumption[4][5]. Its utility as a biomarker for caffeine intake is well-recognized[5]. However, the consistent observation of decreased 1,7-DMU levels in Parkinson's disease patients points towards a more intricate involvement in human health and disease[9].

The reduced levels of 1,7-DMU in Parkinson's disease could be a consequence of several factors, including:

-

Altered CYP1A2 activity: Changes in the expression or activity of this key enzyme could lead to a different caffeine metabolite profile.

-

Modified xanthine oxidase activity: Given its role in purine breakdown, alterations in xanthine oxidase function could impact 1,7-DMU production.

-

Gut microbiome dysbiosis: The gut microbiota can influence the metabolism of various compounds, and its alteration in Parkinson's disease might affect caffeine metabolism.

The direct biological effects of this compound remain largely unexplored. As a purine derivative, it is plausible that it could interact with purinergic signaling pathways, such as adenosine receptors. However, there is currently no direct evidence to support this.

Future research should focus on:

-

Elucidating the precise enzyme kinetics of 1,7-DMU formation in humans.

-

Investigating the direct effects of 1,7-DMU on neuronal and glial cell function, including its potential role in neuroinflammation and oxidative stress.

-

Exploring the potential of 1,7-DMU as a diagnostic or prognostic biomarker for neurodegenerative diseases.

-

Determining its broader role within the intricate network of purine metabolism , beyond its origin from caffeine.

Conclusion

This compound, a terminal metabolite of caffeine, is emerging from the shadow of being a mere biomarker. Its consistent association with Parkinson's disease necessitates a deeper investigation into its biological significance. The technical information and experimental protocols provided in this guide are intended to serve as a foundation for researchers to further unravel the role of 1,7-DMU in purine metabolism and its implications for human health. A comprehensive understanding of this molecule may open new avenues for diagnostic and therapeutic strategies for neurodegenerative and other diseases.

References

- 1. This compound | C7H8N4O3 | CID 91611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Simultaneous Quantification of Antioxidants Paraxanthine and Caffeine in Human Saliva by Electrochemical Sensing for CYP1A2 Phenotyping | MDPI [mdpi.com]

- 3. Paraxanthine - Wikipedia [en.wikipedia.org]

- 4. Showing Compound this compound (FDB027886) - FooDB [foodb.ca]

- 5. caymanchem.com [caymanchem.com]

- 6. Xanthine Oxidase—A Personal History - PMC [pmc.ncbi.nlm.nih.gov]

- 7. repository.ias.ac.in [repository.ias.ac.in]

- 8. Assaying Microglia Functions In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2.4. Cell Viability Assay [bio-protocol.org]

- 10. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of Microglia Activation as a Phenotypic Assay in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubcompare.ai [pubcompare.ai]

1,7-Dimethyluric Acid: A Key Metabolite of Caffeine for Clinical and Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Caffeine, the most widely consumed psychoactive substance globally, undergoes extensive metabolism in the human body, primarily mediated by the cytochrome P450 (CYP) enzyme system. Among its numerous metabolites, 1,7-dimethyluric acid (1,7-DMU) has emerged as a significant biomarker for assessing the activity of key drug-metabolizing enzymes. This technical guide provides a comprehensive overview of this compound as a metabolite of caffeine, focusing on its metabolic pathway, quantitative analysis, and the experimental protocols for its detection. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in pharmacology, toxicology, and clinical research.

Introduction

Caffeine (1,3,7-trimethylxanthine) is almost completely metabolized in the liver, with less than 3% being excreted unchanged in urine.[1] The primary enzyme responsible for the initial steps of caffeine metabolism is CYP1A2, which accounts for approximately 95% of its primary metabolism.[1] The metabolic pathways of caffeine are complex and lead to the formation of more than 25 metabolites. One of the key downstream metabolites is this compound, which is formed from the primary metabolite of caffeine, paraxanthine (1,7-dimethylxanthine). The formation of this compound is of particular interest as its urinary excretion rate can be used to phenotype the activity of enzymes such as CYP1A2 and CYP2A6. This guide delves into the specifics of this compound formation, its quantitative assessment, and detailed methodologies for its analysis.

The Metabolic Pathway of Caffeine to this compound

The biotransformation of caffeine to this compound involves a multi-step enzymatic process primarily occurring in the liver.

Step 1: N3-demethylation of Caffeine to Paraxanthine. The major metabolic route for caffeine, accounting for 70-80% of its metabolism, is the demethylation at the N3 position to form paraxanthine (1,7-dimethylxanthine).[1] This reaction is predominantly catalyzed by the CYP1A2 enzyme.[1]

Step 2: Oxidation of Paraxanthine to this compound. Paraxanthine is further metabolized through oxidation to form this compound. This step is catalyzed by the enzyme CYP2A6, and to a lesser extent, by xanthine oxidase (XO).

The following diagram illustrates the core metabolic pathway from caffeine to this compound.

Quantitative Data on this compound Excretion

The urinary excretion of this compound is a valuable indicator of caffeine metabolism and enzyme activity. The following tables summarize quantitative data from studies investigating the urinary levels of this metabolite.

Table 1: Urinary Concentrations of this compound in the U.S. Population

This table presents data from a large-scale study on the urinary concentrations of caffeine metabolites in the U.S. population.[2]

| Analyte | N | Median (95% CI) (μmol/L) | Geometric Mean (95% CI) (μmol/L) |

| This compound | 2466 | 24.3 (21.5 - 27.0) | 25.0 (23.0 - 27.0) |

Table 2: Urinary Excretion of Caffeine and its Metabolites after a Controlled Oral Dose

This table provides data from a study where healthy male subjects were administered a 5 mg/kg oral dose of caffeine. Urine was collected for 24 hours post-administration and analyzed for caffeine and its metabolites.[1]

| Metabolite | Mean % of Dose Excreted in 24h Urine (Young Subjects, n=7) | Mean % of Dose Excreted in 24h Urine (Elderly Subjects, n=5) |

| Caffeine | 1.8 ± 1.0 | 1.6 ± 0.8 |

| Theophylline | 0.5 ± 0.2 | 0.6 ± 0.2 |

| Theobromine | 2.1 ± 0.6 | 2.4 ± 0.7 |

| Paraxanthine | 11.2 ± 2.6 | 9.9 ± 2.1 |

| 1-Methylxanthine | 6.2 ± 1.5 | 5.8 ± 1.1 |

| 7-Methylxanthine | 2.8 ± 0.7 | 3.1 ± 0.6 |

| 1-Methyluric acid | 5.8 ± 1.2 | 8.1 ± 1.5 |

| 7-Methyluric acid | 1.1 ± 0.3 | 1.7 ± 0.4 |

| This compound | 4.6 ± 1.1 | 6.5 ± 1.3 * |

| 1,3-Dimethyluric acid | 1.9 ± 0.5 | 2.3 ± 0.6 |

| 5-Acetylamino-6-formylamino-3-methyluracil (AFMU) | 12.3 ± 2.8 | 11.5 ± 2.5 |

| 1,3,7-Trimethyluric acid | 0.3 ± 0.1 | 0.4 ± 0.1 |

| Total Recovery | 50.6 ± 5.9 | 53.9 ± 4.8 |

-

Statistically significant difference between young and elderly subjects (P < 0.05).

Experimental Protocols for the Analysis of this compound

The accurate quantification of this compound in biological matrices, typically urine, is crucial for its use as a biomarker. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most common and reliable method.

Urine Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a robust method for cleaning up and concentrating caffeine and its metabolites from urine prior to HPLC-MS/MS analysis.

Materials:

-

Oasis HLB SPE cartridges

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Acetic acid

-

Ammonium hydroxide

-

Centrifuge

-

Nitrogen evaporator

Protocol:

-

Cartridge Conditioning: Condition the Oasis HLB SPE cartridge by washing with 2 mL of methanol followed by 2 mL of water.

-

Sample Loading: Acidify the urine sample to optimize binding.[3] Load 1 mL of the acidified urine sample onto the conditioned SPE cartridge.

-

Washing:

-

Wash the cartridge with 2 mL of water.

-

Wash with 2 mL of 1% acetic acid in 3% methanol/water.

-

Wash with 2 mL of 1% ammonium hydroxide in 3% methanol/water.[4]

-

-

Elution: Elute the analytes from the cartridge with 2 mL of a methanol:acetonitrile (80:20 v/v) solution.[4]

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example): [5]

-

Column: YMC-Pack C30 (50 x 2.1 mm, 3 µm)

-

Mobile Phase A: 0.5% Acetic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient:

-

0-1.5 min: 1.5% to 18% B

-

1.5-5 min: 18% to 100% B

-

5-7 min: 100% B (isocratic)

-

-

Flow Rate: 200 µL/min

-

Column Temperature: 60 °C

-

Injection Volume: 10 µL

Mass Spectrometry Conditions (Example for this compound): [5]

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Precursor Ion (m/z): 197.1

-

Product Ion (m/z): 140.1

-

Collision Energy: Optimized for the specific instrument, typically in the range of 20-30 eV.

-

Other parameters (e.g., declustering potential, focusing potential): To be optimized for the specific instrument used.

Visualizations of Workflows and Pathways

Analytical Workflow for this compound Quantification

The following diagram outlines the typical experimental workflow for the analysis of this compound in urine samples.

Conclusion

This compound is a crucial metabolite in the complex biotransformation of caffeine. Its formation is directly linked to the activity of key drug-metabolizing enzymes, making it an invaluable biomarker in clinical and research settings. The methodologies for its quantification, particularly HPLC-MS/MS, are well-established and provide the sensitivity and specificity required for accurate measurements. This technical guide provides a foundational understanding of the role of this compound in caffeine metabolism and offers detailed protocols to aid researchers in their investigations. Further research into the influence of genetic polymorphisms and drug-drug interactions on the formation of this compound will continue to enhance its utility in personalized medicine and drug development.

References

- 1. Comparison of the urinary metabolite profile of caffeine in young and elderly males - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Urine excretion of caffeine and select caffeine metabolites is common in the U.S. population and associated with caffeine intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of caffeine and its metabolites in urine by capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. enghusen.dk [enghusen.dk]

The Discovery and History of 1,7-Dimethyluric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,7-Dimethyluric acid, a significant metabolite of caffeine, has a rich history intertwined with the study of purine chemistry and human metabolism. Its discovery was not a singular event but rather a gradual elucidation as analytical techniques evolved. This technical guide provides an in-depth overview of the discovery, history, and key experimental methodologies related to this compound. It includes a compilation of its physicochemical properties, detailed experimental protocols for its analysis, and a visualization of its metabolic pathway. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development interested in the pharmacology and analytical chemistry of xanthine derivatives.

Introduction

This compound is a purine derivative and a major metabolite of caffeine in humans.[1] It belongs to the class of organic compounds known as xanthines.[2] Understanding the history of its discovery provides a fascinating glimpse into the development of metabolic science and analytical chemistry. This compound is primarily formed in the liver through the oxidation of paraxanthine, which is the principal metabolite of caffeine.[3] The enzymes cytochrome P450 1A2 (CYP1A2) and CYP2A6 are instrumental in this conversion.[2] The presence and concentration of this compound in urine are often used as biomarkers for caffeine consumption.[4]

Discovery and History

The discovery of this compound is closely linked to the pioneering work on purine chemistry in the late 19th century. While a specific date for its initial isolation is not well-documented, its identification was a part of the broader effort to understand the metabolic fate of methylated xanthines like caffeine.

The groundwork for understanding purine chemistry was laid by Emil Fischer. Key studies by Krüger and Salomon around 1898 were instrumental in identifying several methylated purine bases in human urine, including 1,7-dimethylxanthine (paraxanthine), the direct metabolic precursor to this compound. These early investigations demonstrated that the body demethylates and oxidizes caffeine into various metabolites.

The advent of more sophisticated analytical techniques in the 20th century, such as paper chromatography, provided the means to separate and identify individual metabolites from complex biological fluids like urine. A significant advancement in the quantitative analysis of caffeine metabolites, including various methyluric acids, was presented in a 1957 paper by Cornish and Christman.[1][5] Their work solidified the role of these compounds in the human metabolic pathway of caffeine.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₄O₃ | [6][7] |

| Molecular Weight | 196.16 g/mol | [6][7] |

| CAS Number | 33868-03-0 | [6] |

| Appearance | Crystalline solid | [4] |

| Melting Point | ≥300 °C | [8] |

| UV max (λmax) | 233, 287 nm | [4] |

| Water Solubility | 8.49 mg/mL (predicted) | [9] |

| logP | -0.81 (predicted) | [9] |

| pKa (Strongest Acidic) | 8.16 (predicted) | [9] |

Metabolic Pathway

This compound is a secondary metabolite of caffeine. The primary metabolic pathway involves the demethylation of caffeine to paraxanthine, which is then oxidized to this compound. This process primarily occurs in the liver.[10][11]

Experimental Protocols

Synthesis of this compound

Isolation from Urine

The isolation of this compound from urine generally follows a multi-step procedure for the extraction of caffeine and its metabolites.

Objective: To isolate this compound from a human urine sample.

Materials:

-

Human urine sample

-

Solid-phase extraction (SPE) cartridges (e.g., Strata-X™)

-

Methanol

-

Acetic acid

-

Nitrogen gas supply

-

Centrifuge

-

Vortex mixer

Procedure:

-

Sample Preparation: Centrifuge the urine sample to remove any particulate matter.

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge according to the manufacturer's instructions.

-

Load the supernatant from the urine sample onto the cartridge.

-

Wash the cartridge with a weak organic solvent (e.g., 5% methanol) to remove interfering substances.[12]

-

Elute this compound and other metabolites using a stronger solvent mixture, such as methanol with 2% acetic acid (70:30 v/v).[13]

-

-

Drying and Reconstitution:

-

Evaporate the eluent to dryness under a gentle stream of nitrogen gas at 40°C.

-

Reconstitute the residue in a small volume of the mobile phase to be used for HPLC analysis.[12]

-

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the most common analytical technique for the quantification of this compound in biological samples.

Objective: To quantify the concentration of this compound in a prepared sample.

Instrumentation and Conditions:

-

Instrument: A standard HPLC system with a UV detector.[14]

-

Column: C18 reverse-phase column (e.g., YMC ODS A C18, 5µm, 250 x 4.6mm).[14]

-

Mobile Phase: A mixture of water and methanol (e.g., 80:20 v/v).[14] The exact ratio may need to be optimized.

-

Flow Rate: 1.0 mL/min.[14]

-

Injection Volume: 20 µL.[14]

-

Column Temperature: 35°C.[14]

-

Detection Wavelength: 287 nm, which is one of the UV maxima for this compound.[4]

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area against concentration.

-

Sample Analysis: Inject the reconstituted sample extract into the HPLC system.

-

Quantification: Identify the peak corresponding to this compound based on its retention time compared to the standard. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of this compound from a urine sample.

Conclusion

This compound is a key metabolite in human caffeine metabolism, and its study has been integral to our understanding of xenobiotic transformation. From its gradual discovery in the context of early purine research to its routine quantification by modern analytical methods, the journey of this compound reflects the significant progress in biomedical and analytical sciences. This guide provides a comprehensive resource for professionals in the field, summarizing the historical context, physicochemical properties, and detailed experimental protocols for the analysis of this important biomolecule. The provided workflows and metabolic pathway diagrams offer a clear visual representation of the key processes involved. Further research into the specific biological activities of this compound and its potential pharmacological implications remains an area of active interest.

References

- 1. A study of the metabolism of theobromine, theophylline, and caffeine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hmdb.ca [hmdb.ca]

- 3. The Synthesis and Hazards of 1,7-Dimethylxanthine_Chemicalbook [chemicalbook.com]

- 4. caymanchem.com [caymanchem.com]

- 5. [PDF] A study of the metabolism of theobromine, theophylline, and caffeine in man. | Semantic Scholar [semanticscholar.org]

- 6. This compound | C7H8N4O3 | CID 91611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. This compound | CAS#:33868-03-0 | Chemsrc [chemsrc.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Caffeine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. HPLC Method for Quantification of Caffeine and Its Three Major Metabolites in Human Plasma Using Fetal Bovine Serum Matrix to Evaluate Prenatal Drug Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. jetir.org [jetir.org]

1,7-Dimethyluric acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Core Substance Identification

Chemical Name: 1,7-Dimethyluric acid CAS Number: 33868-03-0[1][2] Molecular Formula: C₇H₈N₄O₃[1][2]

This document provides a comprehensive overview of this compound, a significant metabolite of caffeine. It is intended to serve as a technical resource, detailing its physicochemical properties, metabolic pathway, analytical methodologies, and known biological relevance.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below. This data is essential for its detection, quantification, and further research applications.

| Property | Value | Source |

| Molecular Weight | 196.16 g/mol | [1] |

| Synonyms | 1,7-DMUA, 7,9-dihydro-1,7-dimethyl-1H-purine-2,6,8(3H)-trione | [2] |

| Appearance | Crystalline solid | [2] |

| UV Maximum (λmax) | 233, 287 nm | [2] |

| Storage Temperature | -20°C | [2] |

| Stability | ≥ 4 years | [2] |

Metabolic Pathway and Biological Significance

This compound is a key downstream product of caffeine metabolism in humans.[1] It is primarily formed in the liver from its precursor, paraxanthine (1,7-dimethylxanthine), a major metabolite of caffeine.[1] This conversion is catalyzed by the cytochrome P450 enzymes, specifically CYP1A2 and CYP2A6.[3]

The presence and concentration of this compound in urine are often utilized as a biomarker for caffeine consumption. While primarily considered a xenobiotic metabolite, research has explored the roles of various methylxanthines, including their potential effects on adenosine receptors and conditions such as uric acid lithiasis.[4][5]

Caffeine Metabolism Pathway

The following diagram illustrates the principal pathway of caffeine metabolism leading to the formation of this compound.

Caption: Major pathway of caffeine metabolism to this compound.

Experimental Protocols

Quantification of this compound in Biological Fluids by HPLC

High-Performance Liquid Chromatography (HPLC) is a widely used method for the quantification of this compound in biological samples such as urine and plasma.[6] The following provides a generalized protocol based on common practices.

1. Sample Preparation (Urine):

-

Thaw frozen urine samples at room temperature.

-

Vortex the sample to ensure homogeneity.

-

Centrifuge the urine sample to pellet any particulate matter.

-

Dilute the supernatant with the mobile phase or a suitable buffer.

-

Filter the diluted sample through a 0.22 µm syringe filter prior to injection into the HPLC system.

2. Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., sodium phosphate buffer with an ion-pairing agent) and an organic solvent (e.g., acetonitrile or methanol).[7][8]

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Detection: UV detection at one of the absorbance maxima of this compound (233 or 287 nm).[2]

-

Quantification: Use a calibration curve prepared with known concentrations of a this compound standard. An internal standard can be used to improve accuracy and reproducibility.

Experimental Workflow for Metabolite Analysis

The logical flow from sample collection to data analysis for studying metabolites like this compound is depicted below.

Caption: General workflow for the analysis of this compound.

Spectroscopic Data

For the structural elucidation and confirmation of this compound, various spectroscopic techniques are employed.

| Technique | Key Data Points |

| Mass Spectrometry | Predicted MS/MS spectra show characteristic fragmentation patterns that can be used for identification.[9] |

| NMR Spectroscopy | While specific data for this compound is not readily available in the provided search results, related compounds show distinct chemical shifts for the methyl protons. |

Synthesis and Purification

While this compound is commercially available, understanding its synthesis can be crucial for specific research applications, such as isotopic labeling. Detailed protocols for the de novo synthesis are not extensively published, given its common availability as a caffeine metabolite. Purification from biological sources would involve extraction followed by chromatographic techniques like HPLC.

Note: This document is intended for research purposes only and not for diagnostic or therapeutic use.

References

- 1. This compound | C7H8N4O3 | CID 91611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Showing Compound this compound (FDB027886) - FooDB [foodb.ca]

- 4. Adenosine receptors and behavioral actions of methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound = 97.0 HPLC 33868-03-0 [sigmaaldrich.com]

- 7. An HPLC-UV method for determining plasma dimethylacetamide concentrations in patients receiving intravenous busulfan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. go.drugbank.com [go.drugbank.com]

An In-depth Technical Guide to the Solubility and Stability of 1,7-Dimethyluric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,7-Dimethyluric acid, a primary metabolite of caffeine, is a xanthine derivative of significant interest in pharmacological and metabolic research. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its accurate quantification in biological matrices and for the development of any potential therapeutic applications. This technical guide provides a comprehensive overview of the solubility and stability of this compound, complete with experimental protocols and a detailed visualization of its metabolic pathway.

Physicochemical Properties

This compound (1,7-DMU) is an oxopurine with the chemical formula C₇H₈N₄O₃ and a molecular weight of 196.16 g/mol .[1] It exists as a solid at room temperature.[2]

Table 1: Physicochemical Identifiers for this compound

| Property | Value | Source(s) |

| IUPAC Name | 1,7-dimethyl-3,9-dihydropurine-2,6,8-trione | |

| CAS Number | 33868-03-0 | |

| Molecular Formula | C₇H₈N₄O₃ | |

| Molecular Weight | 196.16 g/mol | |

| pKa (Strongest Acidic) | 2.96 (Predicted) | [3] |

| pKa (Strongest Basic) | -1.9 (Predicted) | [3] |

Solubility Profile

The solubility of this compound is a critical parameter for its handling, formulation, and analysis.

Aqueous Solubility

The predicted water solubility of this compound is approximately 8.49 g/L (or 8.49 mg/mL).[3][4]

Organic Solvent Solubility

Table 2: Solubility of this compound in Various Solvents

| Solvent | Solubility | Source(s) |

| Water | 8.49 g/L (Predicted) | [3][4] |

| Chloroform | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Soluble | [5] |

Stability Profile

Understanding the stability of this compound under various conditions is essential for accurate analytical measurements and for determining appropriate storage and handling procedures.

Storage Stability

This compound is stable for at least 2 years when stored at -20°C.[6] For solutions prepared in DMSO, it is recommended to store them at -80°C for use within 6 months, or at -20°C for use within 1 month.[7]

pH and Oxidative Stability

Electrochemical studies have been conducted on this compound over a wide pH range of 2.2 to 10.3, indicating its susceptibility to oxidation under these conditions.[1][5] This suggests that pH and the presence of oxidizing agents can influence its stability.

Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a compound. While specific degradation products for this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress) are not extensively documented in the public domain, general protocols for conducting such studies on related compounds are available and can be adapted.

Experimental Protocols

The following sections detail generalized experimental protocols for determining the solubility and stability of this compound.

Protocol for Determining Thermodynamic (Equilibrium) Solubility

This protocol is based on the shake-flask method, a common technique for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a given temperature.

Materials:

-

This compound powder

-

Selected solvent (e.g., water, phosphate buffer of a specific pH, ethanol)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound powder to a known volume of the selected solvent in a vial.

-

Tightly cap the vial and place it in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

-

Shake the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, visually inspect the vial to confirm the presence of undissolved solid.

-

Centrifuge the sample to pellet the undissolved solid.

-

Carefully collect the supernatant and dilute it with the same solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of dissolved this compound using a validated HPLC-UV or UV-Vis spectrophotometric method.

-

The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL or µg/mL).

Protocol for Stability Testing using a Stability-Indicating HPLC Method

This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound and to develop a stability-indicating analytical method.

Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (for acid hydrolysis)

-

Sodium hydroxide (NaOH) solution (for base hydrolysis)

-

Hydrogen peroxide (H₂O₂) solution (for oxidation)

-

HPLC-grade water, methanol, and acetonitrile

-

HPLC system with a Diode Array Detector (DAD) or UV detector

-

pH meter

-

Photostability chamber

-

Oven

Procedure:

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of water and organic solvent).

2. Forced Degradation Studies:

-

Acid Hydrolysis: Treat the stock solution with an appropriate concentration of HCl (e.g., 0.1 M) and heat at a controlled temperature (e.g., 60-80°C) for a specified time.

-

Base Hydrolysis: Treat the stock solution with an appropriate concentration of NaOH (e.g., 0.1 M) at a controlled temperature for a specified time.

-

Oxidative Degradation: Treat the stock solution with H₂O₂ (e.g., 3-30%) at room temperature or elevated temperature.

-

Thermal Degradation: Expose the solid powder and the stock solution to dry heat in an oven at a high temperature (e.g., 80-100°C).

-

Photolytic Degradation: Expose the solid powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

3. Sample Analysis: At various time points, withdraw samples from the stressed solutions, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis. Analyze the samples using an appropriate HPLC method. The method should be capable of separating the intact this compound from any degradation products. A C18 column with a mobile phase consisting of a buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.

4. Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control solution. The appearance of new peaks indicates the formation of degradation products. The percentage degradation of this compound can be calculated from the decrease in its peak area.

Metabolic Pathway

This compound is a key metabolite in the human metabolism of caffeine. The primary pathway involves the demethylation of caffeine to paraxanthine (1,7-dimethylxanthine), which is then oxidized to this compound.

Caffeine Metabolism Workflow

The following diagram illustrates the major steps in the metabolic pathway leading to the formation of this compound.

Caption: Major metabolic pathway of caffeine to this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While predicted and some qualitative solubility data are available, further experimental investigation is required to establish a comprehensive solubility profile in various organic solvents and across a range of temperatures. Similarly, detailed studies on the degradation pathways under forced conditions would provide valuable insights into its intrinsic stability and help in the development of robust analytical methods. The provided experimental protocols offer a starting point for researchers to conduct these necessary investigations. The visualization of the metabolic pathway clearly situates this compound within the broader context of caffeine metabolism. This information is crucial for researchers in pharmacology, drug metabolism, and clinical diagnostics who work with this important biomolecule.

References

- 1. This compound-d3 | LGC Standards [lgcstandards.com]

- 2. This compound | C7H8N4O3 | CID 91611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound this compound (FDB027886) - FooDB [foodb.ca]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound = 97.0 HPLC 33868-03-0 [sigmaaldrich.com]

- 6. caymanchem.com [caymanchem.com]

- 7. scielo.br [scielo.br]

The Pharmacokinetics of 1,7-Dimethyluric Acid: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Dimethyluric acid (1,7-DMU) is a purine derivative classified as a xanthine. It is a significant metabolite of caffeine in humans, formed primarily from the metabolism of paraxanthine, the major metabolite of caffeine.[1][2] Understanding the pharmacokinetics of 1,7-DMU is crucial for a comprehensive assessment of caffeine's metabolic fate and can be relevant in studies of drug metabolism and clinical diagnostics. This guide provides a detailed overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of this compound, along with experimental protocols for its quantification.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties influence its pharmacokinetic behavior.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₄O₃ | [2] |

| Molar Mass | 196.16 g/mol | [2] |

| Physical Description | Solid | [2] |

| Water Solubility | 8.49 mg/mL (predicted) | [3] |

| logP | -0.81 (predicted) | [3] |

Pharmacokinetics

Direct and comprehensive pharmacokinetic studies on this compound following its isolated administration are scarce in the available scientific literature. Most of the existing data is derived from studies investigating the metabolism of caffeine. Therefore, the pharmacokinetic profile of 1,7-DMU is primarily understood in the context of its formation from its precursor, paraxanthine.

Absorption

As this compound is a metabolite, its appearance in the systemic circulation is dependent on the absorption of its parent compound, caffeine, and the subsequent metabolism to paraxanthine. Caffeine is rapidly and almost completely absorbed after oral administration, with peak plasma concentrations reached within 15 to 120 minutes.[4]

Distribution

Metabolism

This compound is a terminal metabolite in one of the major pathways of caffeine degradation in humans. The metabolic cascade leading to its formation is as follows:

-

Caffeine to Paraxanthine: Approximately 70-80% of caffeine is demethylated at the N3 position by the cytochrome P450 enzyme CYP1A2 in the liver to form paraxanthine (1,7-dimethylxanthine).[6]

-

Paraxanthine to this compound: Paraxanthine is then oxidized to this compound. This conversion is catalyzed by CYP2A6 and CYP1A2.[1][7] Another pathway involves the demethylation of paraxanthine to 7-methylxanthine, which is then oxidized to 7-methyluric acid.[8]

The formation of this compound from paraxanthine accounts for approximately 8% of the total clearance of paraxanthine.[8]

Excretion

This compound is primarily excreted in the urine.[5][9] Along with other caffeine metabolites, its urinary excretion rate has been shown to be dependent on urine flow rate.[10] In a study analyzing urinary caffeine metabolites, the median concentration of this compound in the US population was found to be 24.40 µmol/L.[11]

The renal clearance of other uric acid metabolites of xanthines has been shown to be influenced by tubular secretion.[12] While specific renal clearance values for 1,7-DMU are not well-documented, it is a major urinary metabolite of caffeine.[6]

Experimental Protocols

The quantification of this compound in biological matrices is typically performed using chromatographic methods coupled with mass spectrometry or UV detection.

Sample Preparation: Solid-Phase Extraction (SPE) from Urine

This protocol is a general guideline for the extraction of xanthine metabolites from urine.

-

Sample Pre-treatment: Dilute urine samples (e.g., 1:1) with a buffer at a pH that ensures the analyte of interest is in a neutral or ionized state for optimal retention on the SPE sorbent. For acidic compounds like this compound, a pH of 7-9 is often used for anion exchange SPE.[13]

-

SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode anion exchange cartridge) by passing methanol followed by equilibration with the pre-treatment buffer.[13]

-

Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow and steady flow rate (e.g., 1-2 drops per second).[13]

-

Washing: Wash the cartridge with a weak solvent (e.g., the equilibration buffer) to remove unretained interferences.

-

Elution: Elute the retained this compound using an appropriate solvent. For an anion exchange mechanism, this would typically involve a solvent that disrupts the ionic interaction, such as a buffer with a lower pH or a higher ionic strength, often mixed with an organic solvent like methanol.

-

Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for chromatographic analysis.

Analytical Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of this compound in biological fluids.[14]

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) is commonly used, and can be operated in either positive or negative ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound and its internal standard.

-

MRM Transitions: The specific m/z transitions for the precursor and product ions need to be optimized for the instrument being used.

-

Signaling Pathways and Biological Activity

Currently, there is a lack of evidence to suggest that this compound has its own distinct signaling pathway or significant direct biological activity. It is primarily considered a biomarker of caffeine consumption and a product of its metabolism.[15] Research into the biological effects of caffeine metabolites has largely focused on the primary dimethylxanthines: paraxanthine, theobromine, and theophylline. While its precursor, paraxanthine, has been shown to have psychostimulant properties and may modulate cGMP and dopamine levels, these effects have not been attributed to this compound.[16]

Conclusion

The pharmacokinetics of this compound are intrinsically linked to the metabolism of caffeine. While it is a major urinary metabolite, a complete and independent pharmacokinetic profile remains to be fully characterized. Future research involving the direct administration of this compound would be necessary to determine its intrinsic ADME properties. The analytical methods for its quantification are well-established, providing the tools for more detailed pharmacokinetic and metabolic studies. For researchers and professionals in drug development, understanding the formation and excretion of this compound provides a more complete picture of the complex metabolic fate of caffeine and other related xanthine compounds.

References

- 1. Paraxanthine - Wikipedia [en.wikipedia.org]

- 2. This compound | C7H8N4O3 | CID 91611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. ClinPGx [clinpgx.org]

- 7. Showing Compound this compound (FDB027886) - FooDB [foodb.ca]

- 8. Paraxanthine metabolism in humans: determination of metabolic partial clearances and effects of allopurinol and cimetidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Urine excretion of caffeine and select caffeine metabolites is common in the U.S. population and associated with caffeine intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Associations of urinary caffeine and caffeine metabolites with metabolic syndrome in US adults - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of acute renal failure induced by uranyl nitrate on the pharmacokinetics of intravenous theophylline in rats: the role of CYP2E1 induction in 1,3-dimethyluric acid formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. enghusen.dk [enghusen.dk]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Psychostimulant pharmacological profile of paraxanthine, the main metabolite of caffeine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

1,7-Dimethyluric acid in different biological matrices (urine, plasma, serum)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Dimethyluric acid (1,7-DMU), a metabolite of caffeine and its primary metabolite paraxanthine, is an endogenous compound frequently quantified in biological matrices such as urine, plasma, and serum.[1][2] Its concentration in these fluids provides a valuable window into caffeine metabolism and is being investigated as a potential biomarker for various physiological and pathological conditions, including caffeine intake, metabolic syndrome, and neurological disorders like Parkinson's disease.[3][4][5] This technical guide provides a comprehensive overview of 1,7-DMU in different biological matrices, focusing on quantitative data, detailed experimental protocols for its analysis, and the metabolic pathways involved.

Quantitative Data of this compound

The concentration of this compound can vary based on factors such as genetics, diet (caffeine intake), and health status. The following tables summarize the quantitative data found in the literature for urine, plasma, and serum.

Table 1: Concentration of this compound in Human Urine

| Population/Condition | Concentration Range | Notes | Reference |

| General US Population (NHANES 2011-2014) | Median: 24.40 µmol/L | Data from a large-scale national health and nutrition survey. | [4] |

| Asthmatic Patients | 20.0 (5.7-32.0) µmol/mmol creatinine | Concentrations were measured in patients with asthma. | |

| Healthy Volunteers (after caffeine intake) | Variable | Concentrations peak after caffeine consumption and vary among individuals. Specific ranges are often presented graphically in studies. |

Table 2: Concentration of this compound in Human Plasma

| Population/Condition | Concentration Range | Notes | Reference |

| Healthy Individuals | Not well-established | While detected, specific concentration ranges in healthy, non-caffeinated individuals are not consistently reported in the literature. One study established a limit of quantification for dimethylxanthines at 40 ng/mL.[6] | |

| After Caffeine Intake | Expected to be present | Levels rise following caffeine consumption as it is a downstream metabolite of paraxanthine. | [7] |

Table 3: Concentration of this compound in Human Serum

| Population/Condition | Concentration Range | Notes | Reference |

| Healthy Individuals | Expected but not consistently quantified | Similar to plasma, definitive reference ranges in serum for healthy individuals are not widely available. | |

| Parkinson's Disease Patients | Significantly lower than control | A study on Parkinson's disease noted a significant decrease in the abundance of this compound in the serum of patients compared to healthy controls, although absolute concentrations were not provided.[5] |

Metabolic Pathway of this compound

This compound is a key metabolite in the caffeine degradation pathway. Caffeine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP1A2. The major route (around 84%) involves the demethylation of caffeine to paraxanthine (1,7-dimethylxanthine).[2] Paraxanthine is then further metabolized, with one of the pathways being the oxidation to this compound, a reaction also catalyzed by CYP1A2 and CYP2A6.[2]

Experimental Protocols for the Analysis of this compound

The quantification of this compound in biological matrices is most commonly and accurately performed using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The following sections detail generalized protocols for sample preparation and analysis.

Experimental Workflow

The general workflow for the analysis of this compound from biological samples involves sample preparation to isolate the analyte and remove interfering substances, followed by instrumental analysis.

Sample Preparation

1. Urine Sample Preparation (Direct Dilution Method)

This is a rapid and straightforward method suitable for urine samples.

-

Materials:

-

Centrifuge tubes

-

Vortex mixer

-

0.1% Formic acid in water

-

Internal Standard (IS) solution (e.g., ¹³C-labeled this compound)

-

-

Protocol:

-

Thaw frozen urine samples to room temperature.

-

Vortex the urine sample to ensure homogeneity.

-

Centrifuge the urine sample at approximately 2000 x g for 5 minutes to pellet any particulate matter.

-

In a clean tube, dilute a portion of the urine supernatant (e.g., 1:10) with 0.1% formic acid in water containing the internal standard.

-

Vortex the diluted sample.

-

Transfer the sample to an autosampler vial for LC-MS/MS analysis.

-

2. Plasma/Serum Sample Preparation (Protein Precipitation Method)

This method is commonly used to remove proteins from plasma or serum samples.[8][9]

-

Materials:

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Acetonitrile or Methanol (ice-cold)

-

Internal Standard (IS) solution

-

-

Protocol:

-

Thaw frozen plasma or serum samples on ice.

-

In a microcentrifuge tube, add a small volume of the sample (e.g., 100 µL).

-

Add the internal standard solution.

-

Add 3-4 volumes of ice-cold acetonitrile or methanol (e.g., 300-400 µL).

-

Vortex vigorously for 1-2 minutes to precipitate the proteins.

-

Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 10% acetonitrile in water with 0.1% formic acid).

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

-

3. Plasma/Serum Sample Preparation (Solid-Phase Extraction - SPE)

SPE provides a cleaner extract compared to protein precipitation and can be automated.[10][11]

-

Materials:

-

SPE cartridges (e.g., C18 or mixed-mode)

-

SPE manifold

-

Conditioning, washing, and elution solvents

-

Internal Standard (IS) solution

-

-

Protocol:

-

Sample Pre-treatment: Dilute plasma or serum sample (e.g., 1:1) with an appropriate buffer (e.g., phosphate buffer, pH 6-7) containing the internal standard.

-

Column Conditioning: Condition the SPE cartridge by passing methanol followed by water or the equilibration buffer.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, controlled flow rate.

-

Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove unretained interferences.

-

Elution: Elute the this compound and other retained analytes with a stronger organic solvent (e.g., methanol or acetonitrile).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

-

HPLC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Conditions (Typical):

-

Column: A reversed-phase C18 column (e.g., 50-150 mm length, 2.1-4.6 mm internal diameter, <3 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the analytes.

-

Flow Rate: 0.2-0.5 mL/min.

-

Column Temperature: 30-40 °C.

-

-

Mass Spectrometry Conditions (Typical):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would be monitored. For 1,7-DMU (C₇H₈N₄O₃, MW: 196.16 g/mol ), a common precursor ion [M+H]⁺ would be m/z 197.

-

Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum sensitivity.

-

Conclusion

This compound is a significant metabolite of caffeine, and its quantification in biological matrices offers valuable insights for clinical and research applications. While urinary concentrations are relatively well-documented, further research is needed to establish definitive reference ranges in plasma and serum for healthy populations. The analytical methods, particularly LC-MS/MS, provide the necessary sensitivity and specificity for accurate quantification. The protocols outlined in this guide serve as a foundation for researchers to develop and validate their own assays for the analysis of this compound.

References

- 1. This compound | C7H8N4O3 | CID 91611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Paraxanthine - Wikipedia [en.wikipedia.org]

- 3. A urinary metabolite ratio that reflects systemic caffeine clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Associations of urinary caffeine and caffeine metabolites with metabolic syndrome in US adults - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigating Plasma Metabolomics and Gut Microbiota Changes Associated With Parkinson Disease: A Focus on Caffeine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simultaneous assay of the methylxanthine metabolites of caffeine in plasma by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Improved high-performance liquid chromatographic method for the simultaneous determination of caffeine and its N-demethylated metabolites in plasma using solid-phase extraction [pubmed.ncbi.nlm.nih.gov]

- 11. spectroscopyonline.com [spectroscopyonline.com]

The Elusive Presence of 1,7-Dimethyluric Acid in Food: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Dimethyluric acid (1,7-DMU), a downstream metabolite of the widely consumed stimulants caffeine and theophylline, is frequently utilized as a biomarker for caffeine intake. While its presence in biological matrices such as urine and plasma is well-documented, its natural occurrence in food products remains a subject of scientific inquiry. This technical guide provides a comprehensive overview of the current understanding of this compound's relationship with food, focusing on its metabolic origins from dietary precursors. Due to a lack of available quantitative data on its presence in food, this guide will focus on the metabolic pathways leading to its formation and the analytical methodologies that could be adapted for its detection.

Metabolic Fate of Dietary Precursors: The Origin of this compound